molecular formula C32H22O2 B13128471 1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene CAS No. 80034-25-9

1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene

Cat. No.: B13128471
CAS No.: 80034-25-9
M. Wt: 438.5 g/mol
InChI Key: GYRUSRYHLMJWEU-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an anthracene-based derivative known for its unique photophysical properties. This compound is characterized by its high thermal stability and strong fluorescence, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the coupling of 1,5-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs . The molecular targets and pathways involved include the interaction with specific wavelengths of light, resulting in the excitation of electrons and subsequent emission of light.

Properties

CAS No.

80034-25-9

Molecular Formula

C32H22O2

Molecular Weight

438.5 g/mol

IUPAC Name

1,5-dimethoxy-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C32H22O2/c1-33-29-17-9-15-25-28(22-20-24-13-7-4-8-14-24)32-26(16-10-18-30(32)34-2)27(31(25)29)21-19-23-11-5-3-6-12-23/h3-18H,1-2H3

InChI Key

GYRUSRYHLMJWEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=C(C=CC=C3OC)C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5

Origin of Product

United States

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